molecular formula C21H28N6S B12631423 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12631423
M. Wt: 396.6 g/mol
InChI Key: UJPVRVXBEJKYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic molecule featuring a fused benzothienopyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 2 and a 4-ethylpiperazine group at position 2. This structure combines a rigid aromatic system with flexible aliphatic substituents, rendering it a candidate for exploration in medicinal chemistry, particularly for kinase inhibition or receptor modulation due to the piperazine group’s propensity for hydrogen bonding and solubility enhancement. Its synthesis typically involves condensation reactions between substituted pyrazoles and tetrahydrobenzothienopyrimidine precursors, as reported in analogous studies .

Properties

Molecular Formula

C21H28N6S

Molecular Weight

396.6 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H28N6S/c1-4-25-9-11-26(12-10-25)19-18-16-7-5-6-8-17(16)28-20(18)23-21(22-19)27-15(3)13-14(2)24-27/h13H,4-12H2,1-3H3

InChI Key

UJPVRVXBEJKYSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC(=N2)N5C(=CC(=N5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with the benzothieno[2,3-d]pyrimidine core. Common reagents and catalysts used in these reactions include:

    Pyrazole Formation: Condensation of hydrazine with diketones or β-ketoesters.

    Piperazine Formation: Alkylation of ethylenediamine with ethyl halides.

    Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.

    Reduction: Removal of oxygen or addition of hydrogen atoms, leading to reduced forms of the compound.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparison with related derivatives.

Structural Analogues

Key analogues include derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold with substitutions at positions 2 and 4:

Compound Name Pyrazole Substituents Position 4 Substituent Key Features
Target Compound 3,5-dimethyl 4-ethylpiperazin-1-yl Enhanced solubility (piperazine), steric bulk (dimethylpyrazole).
7a (from literature) Phenyl groups* Unspecified Aromatic substituents increase lipophilicity; IR lacks NH bands .
7b (from literature) Benzoyl groups* Unspecified Electron-withdrawing groups alter electronic environment; distinct NMR shifts .

Spectroscopic and Electronic Properties

  • IR Spectroscopy : The absence of NH stretching bands in the target compound and analogues (e.g., 7a, 7b) confirms successful condensation reactions, eliminating NH groups during synthesis .
  • 1H NMR: Pyrazole C4-H: The target compound’s pyrazole C4-H signal is expected near 6.40–7.35 ppm (similar to 7a and 7b), but exact shifts depend on substituent electronic effects. For example, electron-withdrawing groups in 7b deshield the proton, shifting its signal upfield to 7.35 ppm compared to 6.40 ppm in 7a .

Pharmacological Implications

While explicit activity data for the target compound is unavailable, insights can be drawn from structurally related compounds:

  • Piperazine derivatives: The 4-ethylpiperazine group likely enhances solubility and bioavailability compared to non-polar substituents, a trend observed in drug candidates like antipsychotics and antihistamines.
  • Pyrazole substituents : 3,5-Dimethyl groups may improve metabolic stability over bulkier aryl substituents (e.g., in 7a/b) by reducing steric hindrance during enzymatic processing.

Physicochemical Properties

  • Steric Effects : The compact dimethylpyrazole moiety reduces steric clash compared to benzoyl-substituted derivatives (e.g., 7b), which could favor target binding.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a novel heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of a pyrazole derivative with a benzothieno-pyrimidine framework. The crystal structure analysis reveals that the compound adopts a unique conformation stabilized by intramolecular interactions such as C—H⋯π and hydrogen bonding networks . The structural features are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to our target compound have shown significant activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

The compound has been assessed for anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of TNF-α in vitro at concentrations comparable to standard anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

There is growing evidence supporting the anticancer potential of pyrazole derivatives. The target compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . In vitro studies on related compounds have shown promising results against various cancer cell lines.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A series of 3,5-diaryl pyrazole derivatives were synthesized and tested for their ability to inhibit IL-6 and TNF-α. The most potent derivatives exhibited significant anti-inflammatory activity comparable to dexamethasone .
  • Antimicrobial Testing : Compounds derived from similar scaffolds were tested against Mycobacterium tuberculosis and showed promising results with IC50 values significantly lower than standard treatments .
  • Anticancer Research : A study evaluated the effects of a pyrazole derivative on breast cancer cells, revealing that it inhibited cell growth by inducing apoptosis through caspase activation pathways .

Data Tables

Activity Type Compound IC50/Activity Reference
AntimicrobialPyrazole Derivative A6.25 µg/mL against MTB
Anti-inflammatoryPyrazole Derivative B85% TNF-α inhibition at 10 µM
AnticancerPyrazole Derivative CInduced apoptosis in breast cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.